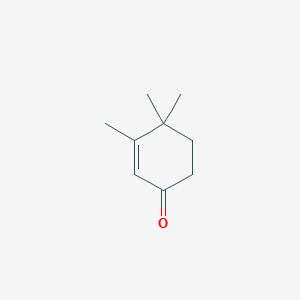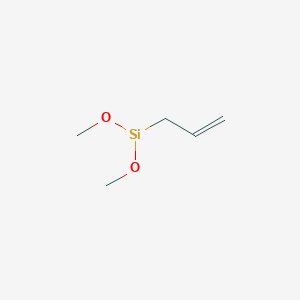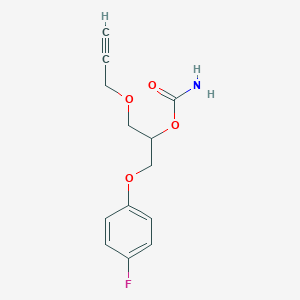
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as FPPP and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
FPPP acts as a dopamine reuptake inhibitor, meaning that it increases the level of dopamine in the brain by preventing its reuptake. This mechanism of action is similar to that of cocaine and other stimulants. FPPP has also been shown to have an affinity for the serotonin transporter, although its effects on this system are less well understood.
Biochemische Und Physiologische Effekte
FPPP has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine transporter binding. FPPP has also been shown to have an effect on the reward system in the brain, which may be related to its potential as a tool for studying addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FPPP is its selectivity for the dopamine system, which makes it a useful tool for studying the role of dopamine in the brain. However, FPPP has some limitations, including its potential for abuse and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on FPPP, including the development of new derivatives with improved selectivity and reduced toxicity. FPPP may also have potential as a tool for studying the role of dopamine in psychiatric disorders such as schizophrenia and depression. Finally, FPPP may have potential as a therapeutic agent for the treatment of addiction, although more research is needed to explore this possibility.
Synthesemethoden
The synthesis of FPPP involves several steps, including the reaction of 4-fluorophenol with propargyl bromide to form 4-fluorophenylpropargyl ether. This compound is then reacted with isopropyl chloroformate to form 1-(4-fluorophenoxy)-3-(prop-2-yn-1-yloxy)-2-propanol. Finally, this compound is treated with carbamic acid to form the carbamate derivative, 1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate.
Wissenschaftliche Forschungsanwendungen
FPPP has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the role of neurotransmitters in the brain, particularly the dopamine system. FPPP has also been used to study the effects of drugs on the brain, including the effects of cocaine and amphetamines.
Eigenschaften
CAS-Nummer |
16222-53-0 |
|---|---|
Produktname |
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Molekularformel |
C13H14FNO4 |
Molekulargewicht |
267.25 g/mol |
IUPAC-Name |
[1-(4-fluorophenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C13H14FNO4/c1-2-7-17-8-12(19-13(15)16)9-18-11-5-3-10(14)4-6-11/h1,3-6,12H,7-9H2,(H2,15,16) |
InChI-Schlüssel |
ARGRHTWNUMAIHE-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COC1=CC=C(C=C1)F)OC(=O)N |
Kanonische SMILES |
C#CCOCC(COC1=CC=C(C=C1)F)OC(=O)N |
Synonyme |
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
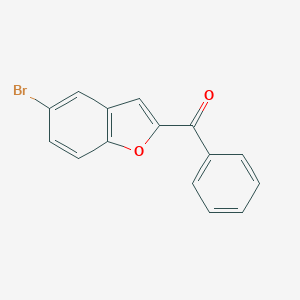
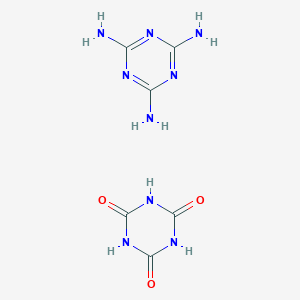
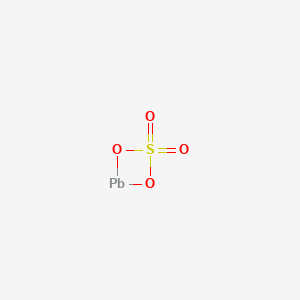
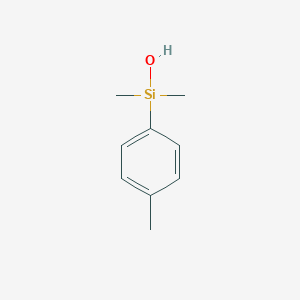
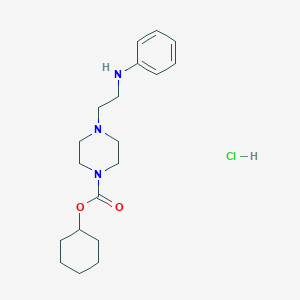
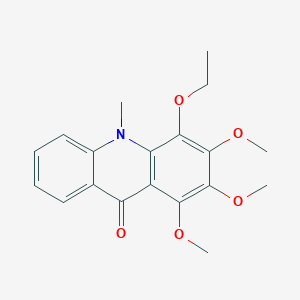
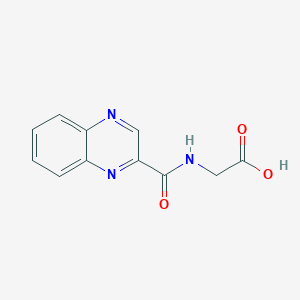
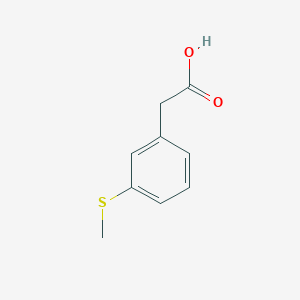
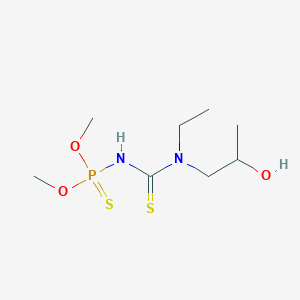
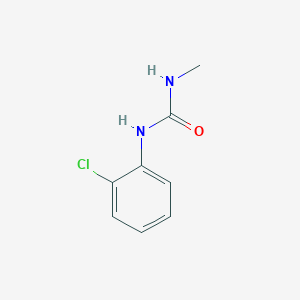
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
